molecular formula C11H15NO2 B3048066 4-(4-Aminobutyl)benzoic acid CAS No. 15473-90-2

4-(4-Aminobutyl)benzoic acid

Cat. No.: B3048066
CAS No.: 15473-90-2
M. Wt: 193.24 g/mol
InChI Key: GRNFEYUUCBTGAO-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)benzoic acid is an organic compound with the molecular formula C11H15NO2 It consists of a benzoic acid core substituted with an aminobutyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Aminobutyl)benzoic acid can be synthesized through several methodsAnother method includes the Hoffman degradation of the monoamide derived from terephthalic acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasound irradiation has been reported to be an efficient method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitrobenzoic acid derivatives, alcohols, and various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-Aminobutyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminobutyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminobutyl group allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-aminobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNFEYUUCBTGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623297
Record name 4-(4-Aminobutyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15473-90-2
Record name 4-(4-Aminobutyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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